SEL120-34A
Vue d'ensemble
Description
SEL120-34A base libre est un nouvel inhibiteur de la kinase dépendante des cyclines 8 (CDK8), qui joue un rôle crucial dans la régulation de la transcription en s'associant au complexe médiateur. Ce composé a montré un potentiel significatif dans le traitement de la leucémie myéloïde aiguë (LMA) en inhibant la phosphorylation de résidus sérine spécifiques sur STAT1 et STAT5, qui sont essentiels à la survie et à la prolifération des cellules cancéreuses .
Mécanisme D'action
Target of Action
SEL120-34A is a potent and selective inhibitor of CDK8 (Cyclin-dependent kinase 8) . CDK8 is a protein that plays a crucial role in cell division and growth. It is active in Acute Myeloid Leukemia (AML) cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains .
Mode of Action
this compound inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . By inhibiting these phosphorylation processes, this compound disrupts the normal functioning of these proteins, which can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of STATs- and NUP98-HOXA9- dependent transcription . By inhibiting the phosphorylation of STAT1 and STAT5, this compound can disrupt these pathways and potentially inhibit the growth and proliferation of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By disrupting the normal functioning of key proteins involved in cell division and growth, this compound can potentially slow or stop the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
Unii-6lgr0ryy5Q plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 8 (CDK8). CDK8 is a key regulator of transcription and is involved in various cellular processes, including cell cycle progression and gene expression. Unii-6lgr0ryy5Q interacts with CDK8 by binding to its active site, thereby inhibiting its kinase activity. This interaction prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . Additionally, Unii-6lgr0ryy5Q has been shown to regulate the transcription of genes dependent on STATs and NUP98-HOXA9 .
Cellular Effects
Unii-6lgr0ryy5Q exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly acute myeloid leukemia (AML) cells, Unii-6lgr0ryy5Q inhibits the phosphorylation of STAT1 at serine 727 and STAT5 at serine 726 . This inhibition leads to the downregulation of STATs-dependent transcription, which is crucial for the proliferation and survival of AML cells. Furthermore, Unii-6lgr0ryy5Q has been observed to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK8 .
Molecular Mechanism
The molecular mechanism of action of Unii-6lgr0ryy5Q involves its binding to the active site of CDK8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . By regulating the phosphorylation of these proteins, Unii-6lgr0ryy5Q modulates the transcription of genes dependent on STATs and NUP98-HOXA9 . This regulation is a dominant mechanism of action in vivo, contributing to the compound’s therapeutic potential in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-6lgr0ryy5Q have been observed to change over time. The compound exhibits stability under ambient conditions for a few weeks, making it suitable for short-term experiments . For long-term studies, it is recommended to store Unii-6lgr0ryy5Q at -20°C to maintain its stability and prevent degradation . Long-term exposure to Unii-6lgr0ryy5Q has been shown to have sustained effects on cellular function, particularly in inhibiting the proliferation of cancer cells .
Dosage Effects in Animal Models
The effects of Unii-6lgr0ryy5Q vary with different dosages in animal models. In preclinical studies, Unii-6lgr0ryy5Q has demonstrated dose-dependent inhibition of CDK8 activity, leading to the suppression of tumor growth in animal models of acute myeloid leukemia . At higher doses, Unii-6lgr0ryy5Q has been observed to cause toxic effects, including weight loss and organ toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Unii-6lgr0ryy5Q is involved in metabolic pathways that regulate the activity of CDK8 and its downstream targets. The compound interacts with enzymes and cofactors that modulate the phosphorylation of target proteins, such as STAT1 and STAT5 . By inhibiting CDK8 activity, Unii-6lgr0ryy5Q affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, Unii-6lgr0ryy5Q is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to CDK8 and other biomolecules . This distribution is crucial for its therapeutic efficacy, as it ensures that Unii-6lgr0ryy5Q reaches its target sites within the cells .
Subcellular Localization
Unii-6lgr0ryy5Q exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-6lgr0ryy5Q to the nucleus . The nuclear localization of Unii-6lgr0ryy5Q is critical for its role in regulating gene expression and cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
SEL120-34A est synthétisé par un processus en plusieurs étapes impliquant la formation d'une structure benzimidazole tricyclique substituée. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau benzimidazole : Cette étape implique la condensation d'un dérivé d'o-phénylènediamine avec un acide carboxylique ou son dérivé en conditions acides.
Réactions de substitution : Divers substituants sont introduits sur le noyau benzimidazole par des réactions de substitution nucléophile.
Cyclisation : La structure tricyclique finale est formée par des réactions de cyclisation intramoléculaire dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle de this compound implique le passage à l'échelle du processus de synthèse en laboratoire tout en garantissant la pureté et le rendement du composé. Cela comprend généralement :
Optimisation des conditions réactionnelles : Des paramètres tels que la température, la pression et le choix du solvant sont optimisés pour maximiser le rendement et la pureté.
Purification : Des techniques telles que la recristallisation, la chromatographie et la distillation sont utilisées pour purifier le composé.
Contrôle de la qualité : Des méthodes analytiques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour garantir la qualité et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
SEL120-34A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau benzimidazole.
Substitution : Des réactions de substitution nucléophile et électrophile sont couramment utilisées pour introduire différents substituants sur le composé.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du noyau benzimidazole, qui peuvent avoir des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de CDK8 dans la régulation transcriptionnelle et ses interactions avec d'autres protéines.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de CDK8 sur la prolifération cellulaire, la différenciation et l'apoptose.
Médecine : Enquête en tant qu'agent thérapeutique potentiel pour le traitement de la LMA et d'autres cancers en ciblant les voies de signalisation médiées par CDK8.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de CDK8 avec une efficacité et une sélectivité améliorées
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité kinase de CDK8. Cette inhibition empêche la phosphorylation de STAT1 et STAT5, qui sont essentielles à l'activation transcriptionnelle des gènes impliqués dans la prolifération et la survie cellulaires. Le composé se lie au site de liaison à l'ATP de CDK8, formant des liaisons halogènes avec la région de charnière de la protéine et des complémentarités hydrophobes dans sa poche avant .
Applications De Recherche Scientifique
SEL120-34A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in transcriptional regulation and its interactions with other proteins.
Biology: Employed in cell-based assays to investigate the effects of CDK8 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of AML and other cancers by targeting CDK8-mediated signaling pathways.
Industry: Utilized in the development of new CDK8 inhibitors with improved efficacy and selectivity
Comparaison Avec Des Composés Similaires
Composés similaires
Senexin B : Un autre inhibiteur sélectif de CDK8 avec des mécanismes d'action similaires.
CCT251545 : Un inhibiteur puissant de CDK8 avec des caractéristiques structurelles distinctes.
BRD6989 : Un inhibiteur de petite molécule ciblant CDK8 avec différentes propriétés de liaison
Unicité
SEL120-34A est unique en raison de sa forte sélectivité pour CDK8 et de sa capacité à inhiber la phosphorylation de résidus sérine spécifiques sur STAT1 et STAT5. Cette sélectivité en fait un candidat prometteur pour le traitement de la LMA et d'autres cancers avec des niveaux élevés de ces protéines phosphorylées .
Activité Biologique
SEL120-34A is a novel compound identified as a potent inhibitor of Cyclin-dependent kinase 8 (CDK8), which plays a crucial role in regulating transcriptional programs associated with various cancers, particularly acute myeloid leukemia (AML). This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on diverse research findings.
This compound functions primarily by inhibiting CDK8, which is part of the Mediator complex that regulates transcription. The compound has been characterized as a type I inhibitor, forming halogen bonds with the protein's hinge region, which enhances its specificity and binding affinity. Notably, this compound inhibits the phosphorylation of key transcription factors, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726), which are critical for the oncogenic signaling pathways in AML cells .
Key Findings:
- Inhibition of Oncogenic Transcription : this compound effectively represses the transcriptional activity of STATs and NUP98-HOXA9 signaling pathways in AML cells. This inhibition leads to decreased expression of genes associated with cell survival and proliferation .
- Differential Efficacy : The compound exhibits differential efficacy based on the phosphorylation status of STAT5 in AML cells. Cells with high levels of phosphorylated STAT5 are more sensitive to treatment, while resistant cells show lineage commitment without activated STAT5 .
In Vitro and In Vivo Studies
Research has demonstrated the effectiveness of this compound in both in vitro and in vivo settings.
In Vitro Studies:
- Cell Line Testing : In studies involving various AML cell lines, this compound was shown to significantly reduce the expression levels of immediate early response (IER) genes such as EGR1 and FOS following mitogen stimulation. This indicates its potential to alter gene expression profiles critical for cancer progression .
- Phosphorylation Inhibition : The compound consistently inhibited the phosphorylation of STAT1 and STAT5 across different AML cell lines, suggesting a robust mechanism for disrupting oncogenic signaling pathways .
In Vivo Studies:
- Xenograft Models : In mouse models with xenografted AML tumors, administration of this compound resulted in substantial repression of STAT5 S726 phosphorylation. This correlates with reduced tumor burden and improved survival rates in treated animals .
- Pharmacokinetics : this compound demonstrated favorable pharmacokinetic properties, including high bioavailability after oral administration, which supports its potential for clinical application .
Case Studies and Clinical Trials
This compound has progressed into clinical trials due to its promising preclinical results:
- Clinical Trial NCT04021368 : This study evaluates the safety and efficacy of this compound in patients with advanced AML. Preliminary results indicate that patients exhibit reduced levels of phosphorylated STAT5 following treatment, aligning with preclinical findings .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Propriétés
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609522-33-9 | |
Record name | SEL120-34A free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEL120-34A FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.